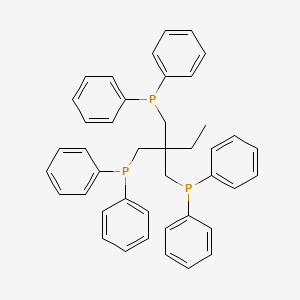
1,1,1-Tris(diphenylphosphinomethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(diphenylphosphinomethyl)propane is an organophosphine compound with the molecular formula C41H39P3 and a molecular weight of 624.67 g/mol . It is a white powder that is insoluble in water and sensitive to air . This compound is primarily used as a ligand in coordination chemistry and catalysis .
Preparation Methods
1,1,1-Tris(diphenylphosphinomethyl)propane can be synthesized through the reaction of 1,1,1-tris(chloromethyl)propane with diphenylphosphine under phase-transfer conditions . The reaction typically involves the use of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide . The product is then purified through recrystallization or column chromatography .
the synthetic route mentioned above can be scaled up for larger production if needed .
Chemical Reactions Analysis
1,1,1-Tris(diphenylphosphinomethyl)propane undergoes various types of reactions, primarily due to its phosphine groups. Some of the common reactions include:
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and various metal salts for coordination reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Tris(diphenylphosphinomethyl)propane has several scientific research applications:
Chemistry: It is widely used as a ligand in coordination chemistry and catalysis.
Industry: In industrial settings, it is used in the development of new catalytic processes and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Tris(diphenylphosphinomethyl)propane primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
1,1,1-Tris(diphenylphosphinomethyl)propane can be compared with other similar phosphine ligands:
1,3-Bis(diphenylphosphino)propane: This compound has two phosphine groups instead of three, making it less sterically hindered and potentially less stable in certain complexes.
Tris(diphenylphosphino)ethane: Similar to this compound but with an ethane backbone instead of a propane backbone, affecting its coordination geometry and reactivity.
Tris(diphenylphosphino)methane: This compound has a single carbon atom as the central backbone, making it more compact and potentially more reactive in certain catalytic processes.
The uniqueness of this compound lies in its three phosphine groups attached to a central propane backbone, providing a unique steric and electronic environment for metal coordination .
Properties
Molecular Formula |
C42H41P3 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
2,2-bis(diphenylphosphanylmethyl)butyl-diphenylphosphane |
InChI |
InChI=1S/C42H41P3/c1-2-42(33-43(36-21-9-3-10-22-36)37-23-11-4-12-24-37,34-44(38-25-13-5-14-26-38)39-27-15-6-16-28-39)35-45(40-29-17-7-18-30-40)41-31-19-8-20-32-41/h3-32H,2,33-35H2,1H3 |
InChI Key |
SRSMUFOKGVQGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B14805440.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14805443.png)

![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14805454.png)
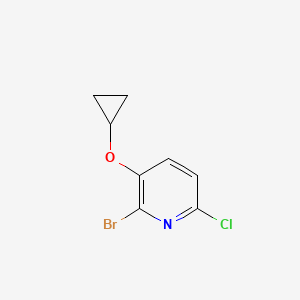

![5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)
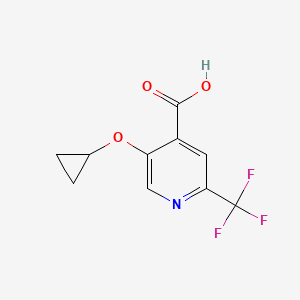
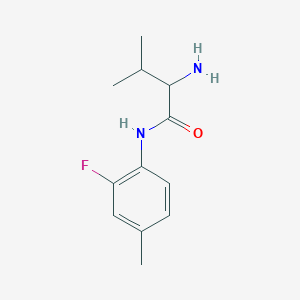

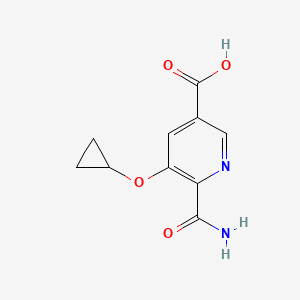
![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)

